molecular formula C11H9BrN2 B015249 2-Amino-3-bromo-5-phenylpyridine CAS No. 107351-80-4

2-Amino-3-bromo-5-phenylpyridine

Cat. No. B015249
CAS RN: 107351-80-4
M. Wt: 249.11 g/mol
InChI Key: SAZYIWJKSVYWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-5-phenylpyridine (ABPP) is an organic compound that has found a wide range of applications in both scientific research and commercial production. ABPP is a heterocyclic compound, containing both a pyridine and a phenyl ring. It is a colorless solid and can be synthesized in a variety of ways. ABPP has a variety of biological and physiological effects that make it a valuable tool for research and experimentation.

Scientific Research Applications

  • Nonlinear Optical Materials : 2-Amino-3-bromo-5-nitropyridine exhibits potential for nonlinear optical (NLO) materials due to its significant optical properties (Abraham, Prasana, & Muthu, 2017).

  • DNA Reactivity and Carcinogenicity : The N-acetoxy metabolite of 2-amino-5-phenylpyridine shows high reactivity towards DNA and deoxyguanosine monophosphate (dGMP), indicating its potential implications in studying DNA modification and carcinogenicity (Saris et al., 1995).

  • Chemical Reactions and Mechanisms : Studies on the aminodebromination of dibromo-phenylpyridines in liquid ammonia provide insights into the SN(ANRORC) mechanism, a significant reaction pathway in organic chemistry (Streef, Hertog, & Plas, 1985).

  • Cancer Treatment : Certain derivatives, like 6-amino-2-methylpyridine, are being studied as potential therapeutic agents in cancer treatment due to their promising binding modes as BAZ2B bromodomain ligands (Marchand, Lolli, & Caflisch, 2016).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which serves as a starting point for further chemical reactions (Shatsauskas et al., 2017).

  • Radiosynthesis in Medical Imaging : The field of medical imaging has seen the development of methods like the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are useful in positron emission tomography (PET) imaging (Pauton et al., 2019).

  • Inhibitors in Medical Research : 7-Aminopyrido[4,3-d]pyrimidines are being investigated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, relevant in the context of cancer research (Thompson et al., 1995).

  • Green Chemistry and Synthesis : Research includes the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine, showcasing advancements in green chemistry (Hertog et al., 2010).

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-phenylpyridine is related to its ability to form certain metal-protein complexes and various biological activities . Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .

Safety and Hazards

Safety data sheets indicate that 2-Amino-3-bromo-5-phenylpyridine should be handled in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research on 2-Amino-3-bromo-5-phenylpyridine could focus on the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This would be highly beneficial in medicinal and agricultural chemistry .

properties

IUPAC Name

3-bromo-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZYIWJKSVYWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391281
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107351-80-4
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 3
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-bromo-5-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.